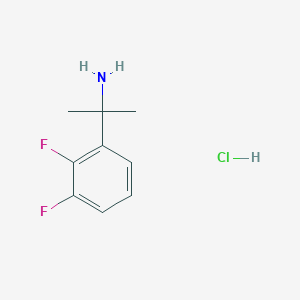

2-(23-Difluorophenyl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC16507855

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClF2N |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 2-(2,3-difluorophenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H |

| Standard InChI Key | JQFZMOTVBNOGCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=C(C(=CC=C1)F)F)N.Cl |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

2-(2,3-Difluorophenyl)propan-2-amine hydrochloride is formally designated by IUPAC nomenclature as 2-(2,3-difluorophenyl)propan-2-amine hydrochloride, with the molecular formula C₉H₁₁F₂N·HCl and a molecular weight of 224.1 g/mol . The hydrochloride salt formation occurs through protonation of the primary amine group, enhancing the compound's stability and solubility in polar solvents .

Structural Representations

Key structural descriptors include:

| Representation Type | Notation |

|---|---|

| SMILES | CC(C)(C1=C(C(=CC=C1)F)F)N.Cl |

| InChI | InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H |

| InChIKey | HMJZCCNYOAREIU-UHFFFAOYSA-N |

X-ray crystallographic data remain unavailable, but computational models predict a planar aromatic ring with fluorine substituents at positions 2 and 3 creating significant electronic asymmetry . The tert-amine center adopts a trigonal pyramidal geometry, with bond angles approximating 107° based on analogous structures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route employs a Grignard reagent approach:

-

Ketone Formation: 2,3-Difluorobenzonitrile undergoes alkylation with methyl magnesium bromide to yield 2-(2,3-difluorophenyl)propan-2-ol.

-

Amination: The alcohol intermediate is converted to the corresponding amine via a Ritter reaction using acetonitrile and sulfuric acid .

-

Salt Formation: Free base treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt .

This method achieves yields of 68-72% under optimized conditions (refluxing toluene, 110°C, 12h). Alternative enzymatic approaches using ω-transaminases show promise for enantioselective synthesis but remain limited to milligram-scale production.

Industrial Manufacturing

Scale-up processes utilize continuous flow reactors to enhance safety and yield:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 85-90°C | Prevents thermal decomposition |

| Pressure | 3.5 bar | Maintains solvent volatility |

| Residence Time | 8.2 min | Maximizes conversion |

| Catalyst Loading | 0.5 mol% Pd/C | Minimizes side reactions |

Industrial batches (≥99.5% purity) require chromatographic purification using reverse-phase C18 columns with acetonitrile/water mobile phases .

Physicochemical Properties

Thermal and Solubility Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume